ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate
Description
It serves as a critical intermediate in synthesizing bioactive heterocyclic derivatives, particularly those with anticancer and antimicrobial properties . Structurally, it comprises a 3-phenyl-substituted quinazolin-4-one core, a sulfur atom at position 2, and an ethyl ester side chain (Fig. 1). Its synthesis typically involves the alkylation of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate and dimethylformamide (DMF), yielding a white crystalline solid with a melting point of 137°C .
Properties
IUPAC Name |
ethyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-23-16(21)12-24-18-19-15-11-7-6-10-14(15)17(22)20(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKXKIKQLLSBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions usually include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the formation of a thioether linkage between the quinazolinone and the ethyl acetate moiety.
Chemical Reactions Analysis
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Synthesis and Structural Insights
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. This reaction typically occurs in an alkaline environment, leading to the formation of the thioester compound. The synthesis process has been well-documented in several studies, confirming the structural integrity of the compound through various spectroscopic methods such as NMR and mass spectrometry .
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
Antimicrobial Activity : this compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of quinazoline compounds possess significant antibacterial and antifungal activities, which can be attributed to their ability to inhibit microbial growth through various mechanisms .
Anticonvulsant Properties : Research indicates that certain derivatives of quinazoline compounds exhibit anticonvulsant effects. This compound may contribute to this field by serving as a precursor for synthesizing new anticonvulsant agents .
Antitumor Activity : Compounds derived from quinazoline structures have been investigated for their antitumor properties. This compound could potentially be modified to enhance its efficacy against various cancer cell lines .
Applications in Drug Development
The versatility of this compound extends into drug formulation and development:
Intermediate in Synthesis : The compound serves as an important intermediate in the synthesis of both N-substituted and heterocyclic compounds. Its ability to undergo further chemical transformations makes it a valuable building block in organic synthesis .
Potential for Novel Drug Discovery : Given its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting specific diseases, particularly those related to microbial infections and neurological disorders .
Case Studies
Several studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| El-Azab et al. (2013) | Anticonvulsant Activity | Demonstrated effectiveness of quinazoline derivatives in reducing seizure frequency in animal models. |
| Godhani et al. (2016) | Antituberculosis Activity | Identified potent activity against Mycobacterium tuberculosis among quinazoline derivatives. |
| Al-Suwaidan et al. (2016) | Antitumor Activity | Showed promising results against various cancer cell lines using modified quinazolines derived from ethyl [(4-oxo...]. |
Mechanism of Action
The mechanism of action of ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in its role as a quorum sensing inhibitor, the compound likely binds to key residues in the ligand-binding domain of quorum sensing receptors, thereby preventing the activation of virulent genes in bacteria .
Comparison with Similar Compounds
Structural Analogues
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Structural Differences: The methyl ester variant replaces the ethyl group with a methyl group and introduces a 3-methoxyphenyl substituent at position 3 of the quinazolinone ring (Fig. 2).
- Synthesis: Synthesized via a two-step green chemistry approach: Formation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4-one in choline chloride:urea deep eutectic solvent (DES). Microwave-assisted S-alkylation with methyl bromoacetate in ethanol (59% yield) .
- Advantages : DES and microwave irradiation reduce reaction time (<10 minutes) and eliminate the need for catalysts .
N-(4-Oxo-2-thioxothiazolidin-3-yl) Derivatives
- Structural Differences: These derivatives replace the ethyl ester with an acetamide group linked to a thiazolidinone moiety (Fig. 3). Example: N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-[(4-oxo-3-phenylquinazolin-2-yl)thio]acetamide .
- Synthesis: Derived from ethyl [(4-oxo-3-phenyl...)thio]acetate via hydrazide intermediates and Knoevenagel condensation with aromatic aldehydes .
- Bioactivity : Exhibit moderate cytotoxicity against K562 (leukemia) and MCF-7 (breast cancer) cell lines (IC₅₀: 12–45 μM) .
Table 2. Reaction Parameters
| Parameter | Ethyl [(4-oxo-3-phenyl...)thio]acetate | Methyl Analogue |
|---|---|---|
| Solvent | DMF | DES/ethanol |
| Temperature | Reflux (~100°C) | 80°C (microwave) |
| Catalyst | K₂CO₃ | None |
| Environmental Impact | High (toxic solvent) | Low (green solvent) |
Table 3. Bioactivity Comparison
| Compound | Tested Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Ethyl [(4-oxo-3-phenyl...)thio]acetate | Not reported | N/A |
| N-(5-arylidene-thiazolidin-3-yl)... | Cytotoxicity (K562/MCF7) | 12–45 μM |
Biological Activity
Ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate, also known as ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The compound is synthesized through the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate. The process involves the conversion of the thione form of the precursor into a thiolate in an alkaline environment, which subsequently reacts with ethyl chloroacetate to yield the final product .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that derivatives containing the quinazolinone moiety demonstrate effective antibacterial action against various pathogens. For instance, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant effects. In particular, derivatives of quinazolinones have been reported to exhibit promising anticonvulsant activity in animal models. This suggests potential therapeutic applications in managing epilepsy and other seizure disorders .
Antioxidant Properties
Research has highlighted the antioxidant potential of quinazolinone derivatives, including this compound. Studies employing various assays (e.g., CUPRAC, DPPH) have demonstrated that these compounds can scavenge free radicals and exhibit metal-chelating properties, contributing to their overall antioxidant capacity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several quinazolinone derivatives, revealing that those similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticonvulsant Screening : In a pharmacological evaluation, certain derivatives were tested in mice models for their anticonvulsant effects. Results indicated that these compounds significantly reduced seizure frequency and duration compared to control groups .
- Antioxidant Evaluation : An investigation into the antioxidant properties revealed that compounds with hydroxyl substitutions demonstrated enhanced activity in scavenging free radicals compared to those without such modifications .
Table: Summary of Biological Activities
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Anticonvulsant | Significant reduction in seizure activity in animal models |
| Antioxidant | Strong free radical scavenging ability and metal-chelating properties |
Q & A
Basic: What are the established synthetic routes for ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate, and how do reaction conditions influence yield?
Answer:
Two primary synthetic methodologies are documented:
- Method 1: Reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in refluxing ethanol using fused sodium acetate as a base. This yields the target compound with "fairly good" efficiency, as confirmed by spectral data (e.g., IR, NMR) and mass spectrometry (m/z = 340) .
- Method 2: Employing anhydrous potassium carbonate in dry DMF under reflux for 5 hours, followed by recrystallization from ethanol. While yield data are not explicitly provided, this method emphasizes solvent polarity and base strength to drive the nucleophilic substitution reaction .
Key Variables Affecting Yield:
- Base Selection: Sodium acetate (weaker base) vs. K₂CO₃ (stronger base) influences reaction kinetics and by-product formation.
- Solvent: Ethanol (protic) vs. DMF (aprotic) may alter nucleophilicity of the thiolate intermediate.
Basic: How is the structure of this compound validated spectroscopically?
Answer:
Critical spectral markers include:
- IR Spectroscopy:
- ¹H NMR:
- Aliphatic signals at δ 3.99 (singlet, –CH₂COO–), δ 4.15 (quartet, –OCH₂CH₃), and δ 1.23 (triplet, –CH₃) validate the ester moiety.
- Absence of the thiol proton (δ 13.05 ppm) confirms substitution .
- Mass Spectrometry: Molecular ion peak at m/z = 340 (34.21%) aligns with the molecular formula C₁₈H₁₆N₂O₃S .
Basic: What mechanistic steps underlie the formation of the thioether linkage?
Answer:
The reaction proceeds via:
Thione Deprotonation: In alkaline conditions (e.g., NaOAc or K₂CO₃), the thiol group (–SH) is deprotonated to a thiolate (–S⁻), enhancing nucleophilicity .
Nucleophilic Substitution: The thiolate attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the thioether bond (–S–CH₂COOEt) .
Work-up: Acidic quenching or recrystallization isolates the product.
Advanced: How can synthetic yields be optimized, and what analytical tools monitor reaction progress?
Answer:
Optimization Strategies:
- Base Screening: Test alternatives like NaHCO₃ or Et₃N to balance reactivity and side reactions.
- Solvent Screening: Compare polar aprotic solvents (e.g., acetonitrile) with DMF or ethanol.
- Temperature Control: Lower temperatures may reduce ester hydrolysis.
Analytical Monitoring:
- TLC: Track consumption of starting material (e.g., Rf shift).
- In-situ IR: Monitor disappearance of –SH stretches (~2500 cm⁻¹) .
Advanced: How can contradictions in spectral data (e.g., unexpected peaks) be resolved during characterization?
Answer:
Case Study: If a mass spectrum shows a fragment at m/z = 294 (100%), this corresponds to loss of N-phenyl thiosemicarbazide (∆m = 167), indicating potential by-products from hydrazine side reactions .
Resolution Steps:
- 2D NMR (COSY, HSQC): Assign ambiguous proton/carbon signals.
- HPLC-MS: Separate and identify impurities.
- X-ray Crystallography: Resolve structural ambiguities (e.g., hydrogen bonding patterns) .
Advanced: What strategies are effective for derivatizing this compound into biologically active analogs?
Answer:
Derivatization Pathways:
- Hydrazinolysis: Replace the ester group with hydrazine to form thiosemicarbazides (e.g., Scheme 4 in ).
- Nucleophilic Aromatic Substitution: Introduce halogens or methoxy groups at the quinazolinone ring to modulate electronic properties.
- Ester Hydrolysis: Convert to the carboxylic acid for coupling with amines or alcohols.
Biological Relevance:
Analogous quinazolinone derivatives exhibit antimicrobial and antifungal activity, though direct data for this compound are limited .
Advanced: How does crystallographic analysis enhance understanding of this compound’s solid-state behavior?
Answer:
Key Findings from Crystallography:
- Hydrogen Bonding: The quinazolinone carbonyl forms intermolecular H-bonds with adjacent NH groups, stabilizing the lattice .
- Hirshfeld Surface Analysis: Quantifies non-covalent interactions (e.g., C–H···O, π-stacking), critical for predicting solubility and stability .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations: Model the electron density of the thiolate intermediate to predict sites for electrophilic attack.
- Molecular Docking: Screen derivatives for binding affinity with target enzymes (e.g., dihydrofolate reductase) .
Advanced: How do reaction by-products form, and what purification techniques are most effective?
Answer:
Common By-Products:
- Ethyl Glycolate: From hydrolysis of ethyl chloroacetate.
- Disulfides: Oxidative coupling of unreacted thiols.
Purification Methods:
- Column Chromatography: Separate polar by-products using silica gel and EtOAc/hexane gradients.
- Recrystallization: Ethanol/water mixtures exploit solubility differences .
Advanced: What are the limitations of current synthetic protocols, and how can they be addressed?
Answer:
Limitations:
- Moderate Yields: Attributed to competing hydrolysis or oxidation.
- Scalability: DMF and NaOAc may complicate large-scale work-ups.
Innovations:
- Microwave-Assisted Synthesis: Reduce reaction time and improve reproducibility.
- Flow Chemistry: Enhance heat/mass transfer for exothermic steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
